molecular formula C10H11N3O B1611895 [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 884507-25-9

[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol

Cat. No.: B1611895
CAS No.: 884507-25-9
M. Wt: 189.21 g/mol
InChI Key: OYFLAXVFVKLQPM-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a chemical compound that features a triazole ring attached to a phenyl group through a methylene bridge

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as redox reactions . The specific interaction between this compound and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Result of Action

Related compounds have shown various biological activities, such as antimicrobial properties

Action Environment

Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound . Future studies should consider these factors to provide a comprehensive understanding of the compound’s action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol typically involves the reaction of 2-(chloromethyl)phenylmethanol with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is used as an intermediate for the preparation of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of antifungal and antimicrobial agents. The triazole ring is known for its biological activity, and incorporating it into drug molecules can enhance their efficacy.

Industry: In the materials science field, this compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Comparison with Similar Compounds

    [2-(1H-1,2,4-triazol-1-yl)terephthalic acid]: This compound also features a triazole ring but with a different substitution pattern on the phenyl ring.

    [4-(1H-1,2,4-triazol-1-yl)benzoic acid]: Another triazole-containing compound with potential biological activity.

Uniqueness: [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is unique due to its specific substitution pattern, which allows for distinct chemical reactivity and biological activity compared to other triazole derivatives. Its methylene bridge provides flexibility in molecular interactions, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFLAXVFVKLQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594571
Record name {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-25-9
Record name {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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